5-Bromo-7-fluoro-1,6-dimethyl-benzotriazole
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Overview
Description
5-Bromo-7-fluoro-1,6-dimethyl-benzotriazole: is a chemical compound with the molecular formula C8H6BrFN2 . It is a member of the benzotriazole family, which is known for its diverse applications in various fields such as chemistry, biology, and industry . This compound is characterized by the presence of bromine, fluorine, and methyl groups attached to the benzotriazole ring, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-7-fluoro-1,6-dimethyl-benzotriazole typically involves the bromination and fluorination of 1,6-dimethyl-benzotriazole. The reaction conditions often include the use of bromine and fluorine sources under controlled temperature and pressure to ensure selective substitution at the desired positions .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing advanced reactors and catalysts to achieve high yield and purity. The process is optimized to minimize by-products and ensure environmental compliance .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Bromo-7-fluoro-1,6-dimethyl-benzotriazole can undergo nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and forming various derivatives.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced species .
Scientific Research Applications
Chemistry: 5-Bromo-7-fluoro-1,6-dimethyl-benzotriazole is used as a building block in organic synthesis, enabling the creation of complex molecules for research and development .
Biology: In biological research, this compound is utilized as a probe to study enzyme mechanisms and protein interactions. Its unique structure allows it to interact with specific biological targets .
Industry: In the industrial sector, this compound is employed as a corrosion inhibitor, stabilizer, and additive in various formulations .
Mechanism of Action
The mechanism of action of 5-Bromo-7-fluoro-1,6-dimethyl-benzotriazole involves its interaction with molecular targets such as enzymes and receptors. The bromine and fluorine atoms play a crucial role in binding to these targets, modulating their activity and leading to specific biological effects . The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and signaling .
Comparison with Similar Compounds
5-Bromo-6-fluoro-1-methylbenzoimidazole: This compound shares structural similarities with 5-Bromo-7-fluoro-1,6-dimethyl-benzotriazole but differs in the position of the fluorine atom and the presence of a methyl group.
This compound: Another similar compound with slight variations in the substitution pattern.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of bromine, fluorine, and methyl groups makes it a valuable compound for various applications .
Properties
Molecular Formula |
C8H7BrFN3 |
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Molecular Weight |
244.06 g/mol |
IUPAC Name |
5-bromo-7-fluoro-1,6-dimethylbenzotriazole |
InChI |
InChI=1S/C8H7BrFN3/c1-4-5(9)3-6-8(7(4)10)13(2)12-11-6/h3H,1-2H3 |
InChI Key |
FDPVPNGUEWQCRS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C2C(=C1F)N(N=N2)C)Br |
Origin of Product |
United States |
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